

(R)-3-Phenylmorpholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-phenylmorpholine

Cat. No.: B154594

[Get Quote](#)

CAS Number: 74572-03-5

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

(R)-3-phenylmorpholine is a chiral organic compound belonging to the phenylmorpholine class. This class of compounds, including its derivatives, has garnered significant interest in the scientific community, particularly for its interaction with monoamine transporters. This technical guide provides an in-depth overview of **(R)-3-phenylmorpholine**, including its properties, synthesis, and biological activity, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacological Data

While specific experimental data for the (R)-enantiomer of 3-phenylmorpholine is not extensively documented in publicly available literature, data for closely related analogs and the general class of phenylmorpholines provide valuable insights. The following tables summarize key physicochemical and pharmacological parameters.

Table 1: Physicochemical Properties of (R)-3-Phenylmorpholine

Property	Value	Source
CAS Number	74572-03-5	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1][2]
Molecular Weight	163.22 g/mol	[1][2]
Appearance	Solid	Vendor Data
Storage Temperature	2-8°C	Vendor Data

Table 2: In Vitro Monoamine Transporter Interaction of Phenylmorpholine Analogs

Compound	DAT IC ₅₀ (μM)	NET IC ₅₀ (μM)	SERT IC ₅₀ (μM)	Reference
Phenmetrazine	-	1.2	-	[3]
2-Methylphenmetrazine	6.74	-	-	[3]
4-Methylphenmetrazine	1.93	-	-	[3]
3-Fluorophenmetrazine	<2.5	<2.5	>80	[4]

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter. IC₅₀ values represent the concentration of the compound required to inhibit 50% of transporter activity.

Experimental Protocols

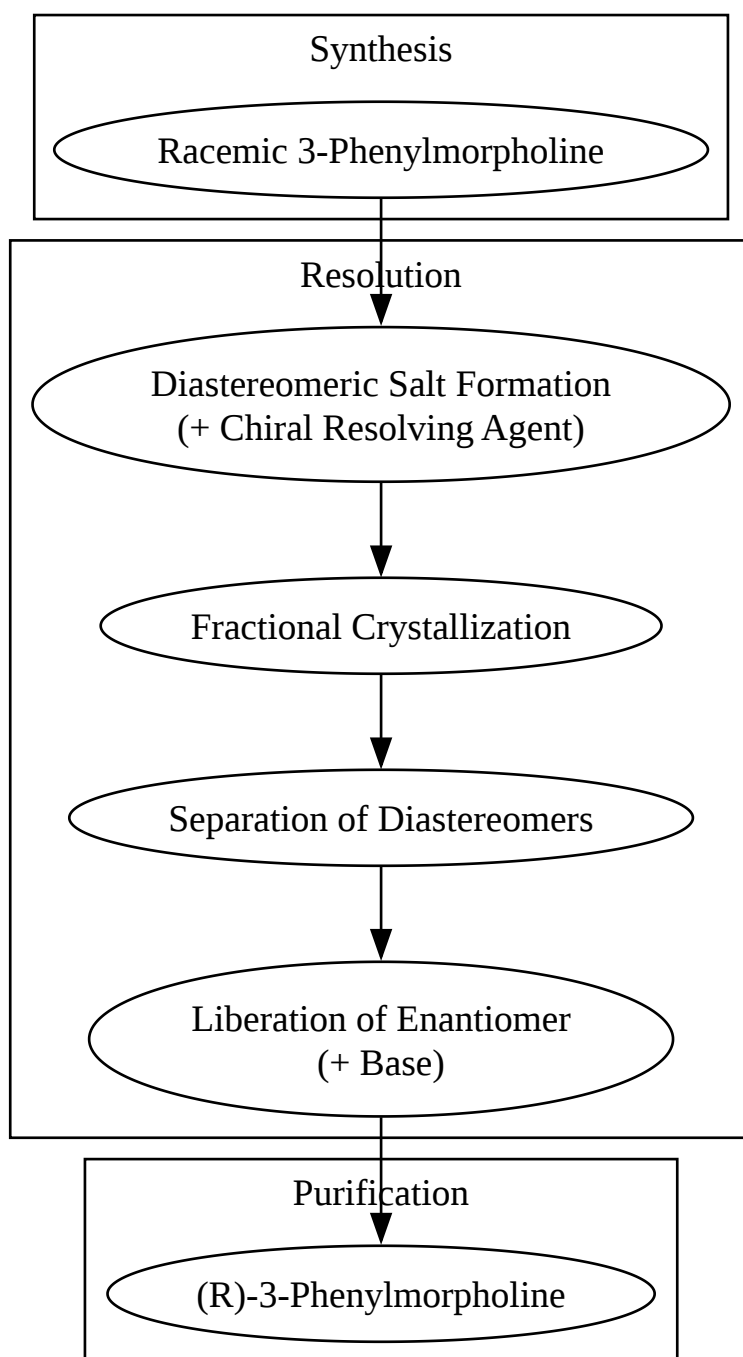
Enantioselective Synthesis

A specific, detailed experimental protocol for the enantioselective synthesis of **(R)-3-phenylmorpholine** is not readily available in the cited literature. However, a general approach can be inferred from the synthesis of related chiral morpholines, often starting from chiral precursors like (R)-phenylglycinol.[5] Another common strategy involves the chiral resolution of a racemic mixture of 3-phenylmorpholine.[6][7]

General Workflow for Chiral Resolution:

A typical chiral resolution process involves the following steps:

- **Salt Formation:** The racemic 3-phenylmorpholine is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.
- **Fractional Crystallization:** The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.
- **Liberation of the Enantiomer:** The desired diastereomeric salt is treated with a base to liberate the free **(R)-3-phenylmorpholine**.
- **Purification:** The final product is purified using techniques like recrystallization or chromatography.



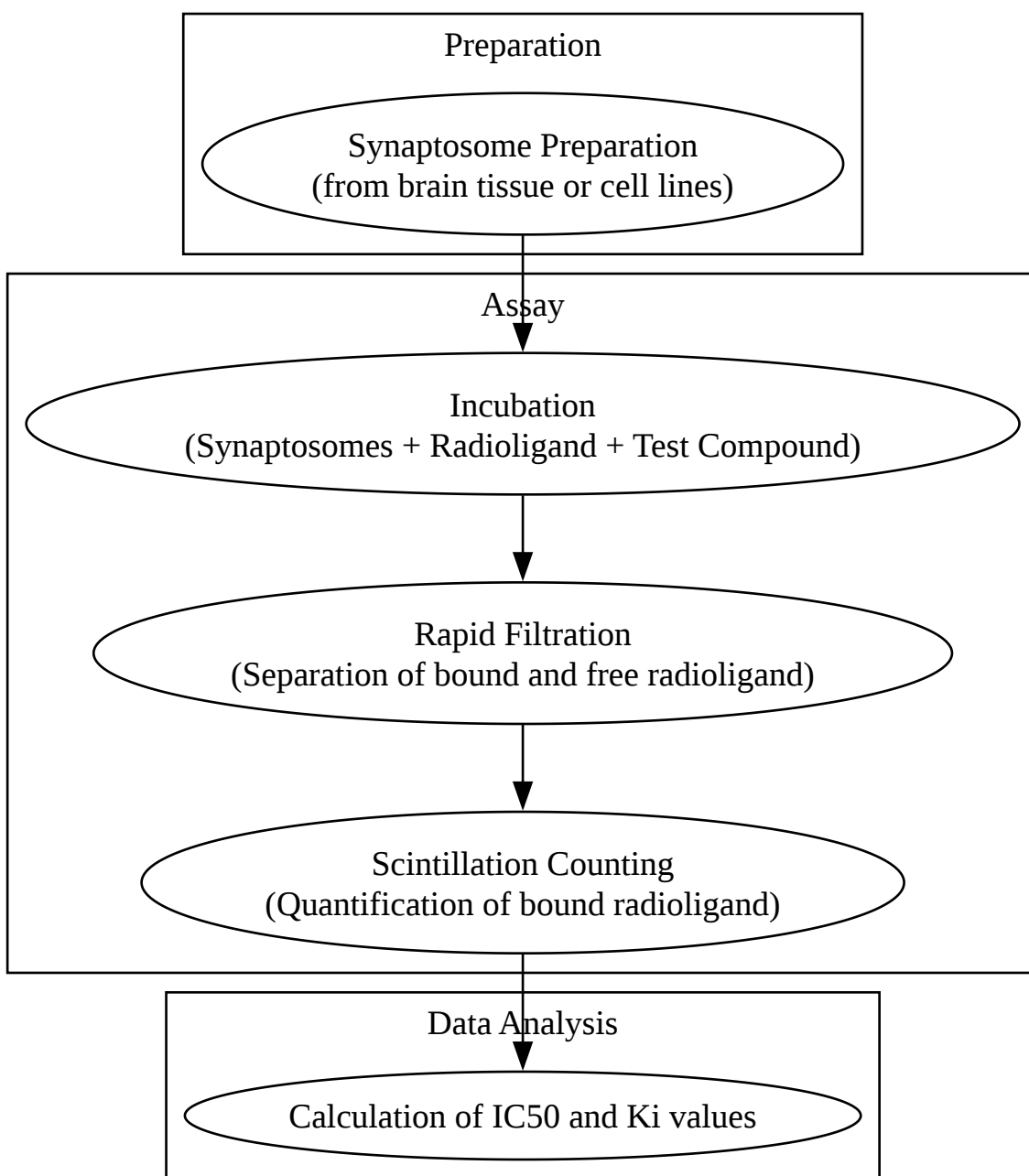
[Click to download full resolution via product page](#)

Monoamine Transporter Binding Assay

The pharmacological activity of phenylmorpholine derivatives is typically assessed through in vitro monoamine transporter binding assays. These assays determine the affinity of the compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

General Protocol:

- **Preparation of Synaptosomes:** Synaptosomes, which are isolated nerve terminals containing the monoamine transporters, are prepared from specific brain regions (e.g., striatum for DAT, cortex for NET, and brainstem for SERT) of rats or from cells expressing the human transporters.
- **Radioligand Binding:** The synaptosomes are incubated with a specific radioligand that binds to the transporter of interest (e.g., [^3H]WIN 35,428 for DAT, [^3H]nisoxetine for NET, [^3H]paroxetine for SERT) in the presence of varying concentrations of the test compound **((R)-3-phenylmorpholine)**.
- **Separation and Quantification:** The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
- **Data Analysis:** The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50} value). The affinity of the compound for the transporter (K_i value) can then be calculated from the IC_{50} value.[\[8\]](#)



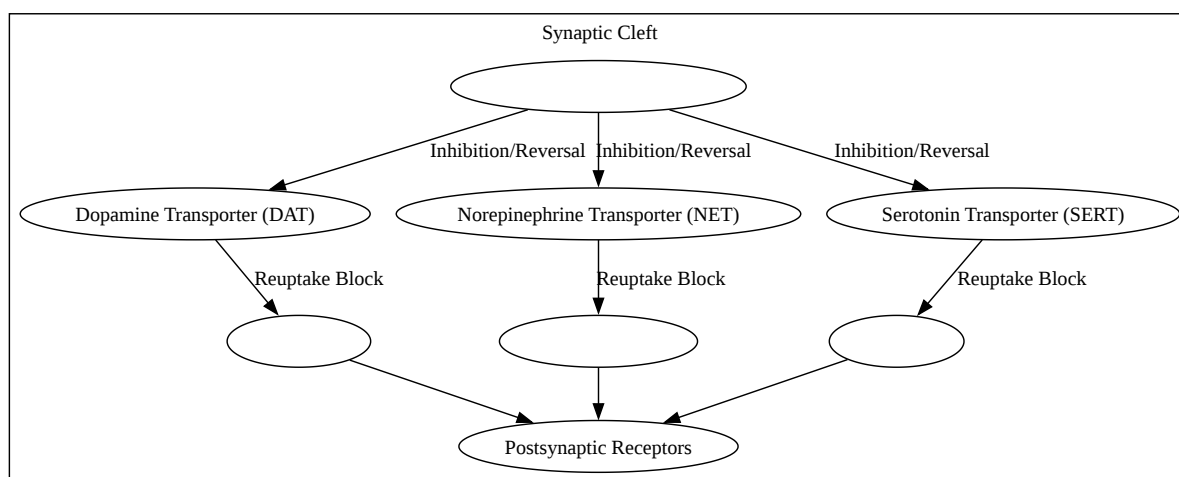
[Click to download full resolution via product page](#)

Biological Activity and Signaling Pathways

Substituted phenylmorpholines are known to act as monoamine neurotransmitter releasing agents and/or reuptake inhibitors.[9] These compounds primarily target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] By interacting with these transporters, they can increase the extracellular concentrations of

dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby modulating neurotransmission.

The precise signaling pathways affected by **(R)-3-phenylmorpholine** would be downstream of the increased monoamine levels. For instance, increased dopaminergic neurotransmission can activate dopamine receptors (D1-D5), which are G-protein coupled receptors that can modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels, influencing a wide range of cellular processes. Similarly, modulation of norepinephrine and serotonin levels would activate their respective receptor families, leading to diverse physiological and behavioral effects.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. onyxipca.com [onyxipca.com]
- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-3-Phenylmorpholine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154594#r-3-phenylmorpholine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com